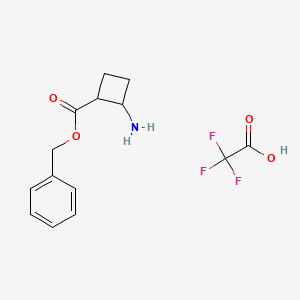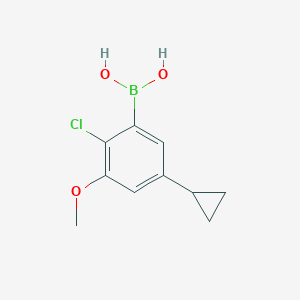
(2-Chloro-5-cyclopropyl-3-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-cyclopropyl-3-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom, a cyclopropyl group, and a methoxy group. The unique structural features of this compound make it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-cyclopropyl-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-cyclopropyl-3-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-cyclopropyl-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts, to yield the corresponding aryl compound.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Aryl Compounds: Formed through protodeboronation.
Scientific Research Applications
Chemistry
(2-Chloro-5-cyclopropyl-3-methoxyphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, making them valuable in the design of protease inhibitors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to undergo various chemical transformations makes it a versatile building block for the production of functional materials .
Mechanism of Action
The mechanism of action of (2-Chloro-5-cyclopropyl-3-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-bis(aryl) complex.
Reductive Elimination: The palladium-bis(aryl) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (2-Chloro-5-methoxyphenyl)boronic acid
Uniqueness
(2-Chloro-5-cyclopropyl-3-methoxyphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic properties to the molecule. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H12BClO3 |
|---|---|
Molecular Weight |
226.46 g/mol |
IUPAC Name |
(2-chloro-5-cyclopropyl-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H12BClO3/c1-15-9-5-7(6-2-3-6)4-8(10(9)12)11(13)14/h4-6,13-14H,2-3H2,1H3 |
InChI Key |
DLWUIEDSQRNCEJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)OC)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


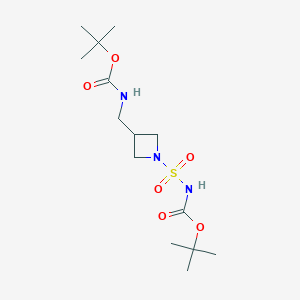
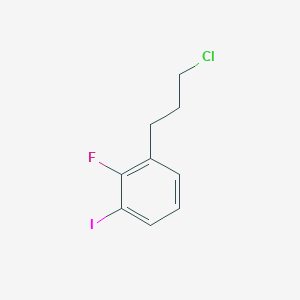
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)
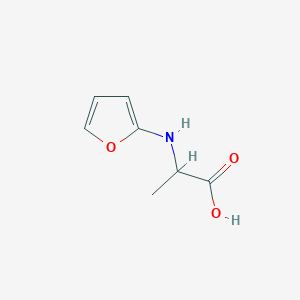

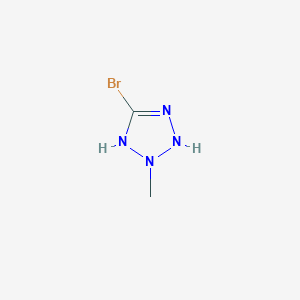
![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)
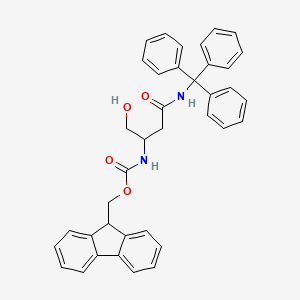

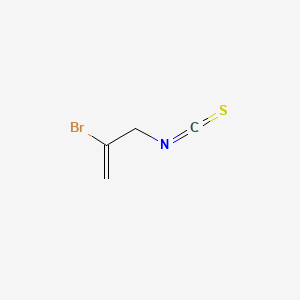
![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)
![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)

